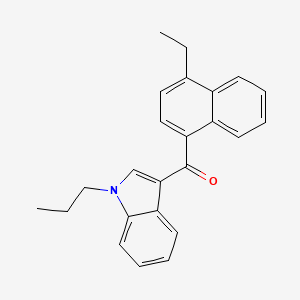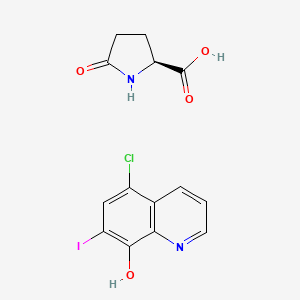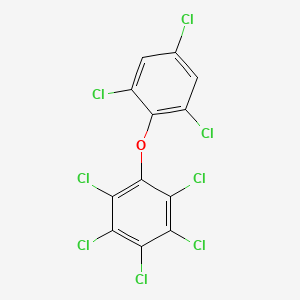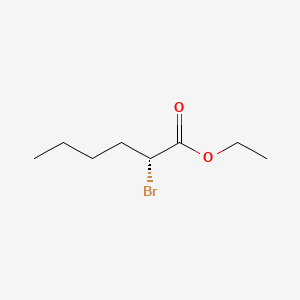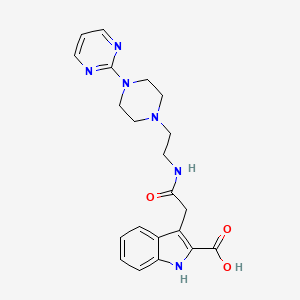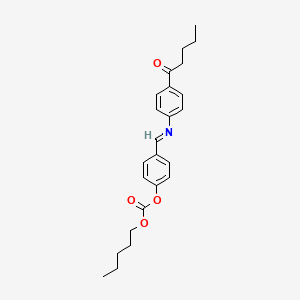
Carbonic acid, 4-(((4-(1-oxopentyl)phenyl)imino)methyl)phenyl pentyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, 4-(((4-(1-oxopentyl)phenyl)imino)methyl)phenyl pentyl ester is a complex organic compound with a unique structure that combines features of both carbonic acid esters and imines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 4-(((4-(1-oxopentyl)phenyl)imino)methyl)phenyl pentyl ester typically involves the reaction of 4-(1-oxopentyl)benzaldehyde with 4-aminophenyl pentyl carbonate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the imine group to an amine, often using reducing agents such as sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Carbonic acid, 4-(((4-(1-oxopentyl)phenyl)imino)methyl)phenyl pentyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of carbonic acid, 4-(((4-(1-oxopentyl)phenyl)imino)methyl)phenyl pentyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl carbonate: A simpler carbonate ester used as a solvent and methylating agent.
Ethylene carbonate: A cyclic carbonate ester used in lithium-ion batteries.
Propylene carbonate: Another cyclic carbonate ester with applications in the pharmaceutical and cosmetic industries.
Uniqueness
Carbonic acid, 4-(((4-(1-oxopentyl)phenyl)imino)methyl)phenyl pentyl ester stands out due to its combination of an imine and ester group, which imparts unique reactivity and potential for diverse applications. Its structural complexity allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
50261-99-9 |
|---|---|
Molecular Formula |
C24H29NO4 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
[4-[(4-pentanoylphenyl)iminomethyl]phenyl] pentyl carbonate |
InChI |
InChI=1S/C24H29NO4/c1-3-5-7-17-28-24(27)29-22-15-9-19(10-16-22)18-25-21-13-11-20(12-14-21)23(26)8-6-4-2/h9-16,18H,3-8,17H2,1-2H3 |
InChI Key |
CAWVGQCSOPTORW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)OC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B12692007.png)
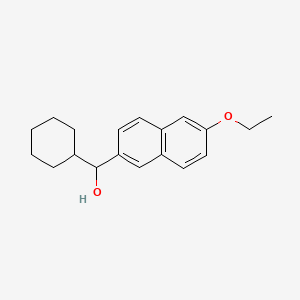

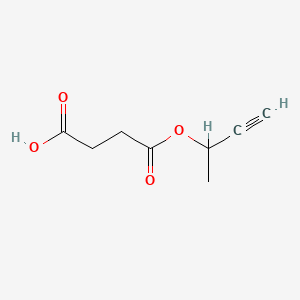


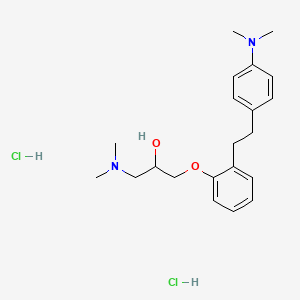
![3-[[4-[(6,7-Dichlorobenzothiazol-2-YL)azo]phenyl](3-phenylpropyl)amino]propiononitrile](/img/structure/B12692051.png)
